Granisetron Impurity C Hydrochloride is a chemical compound that serves as an impurity in the synthesis of Granisetron Hydrochloride, a widely used antiemetic medication. This compound is chemically designated as N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride. Granisetron Hydrochloride is primarily utilized to mitigate nausea and vomiting associated with chemotherapy, radiation therapy, and surgical procedures. Understanding the characteristics and implications of Granisetron Impurity C Hydrochloride is crucial for ensuring the quality and efficacy of pharmaceutical formulations containing Granisetron.
Granisetron Impurity C Hydrochloride is typically produced during the synthesis of Granisetron Hydrochloride. The presence of this impurity can arise from incomplete reactions or side reactions during the manufacturing process. The compound can be isolated and characterized for research and quality control purposes.
Granisetron Impurity C Hydrochloride falls under the category of pharmaceutical impurities, specifically related to antiemetic agents. It is classified as a hydrochloride salt, which indicates that it contains hydrochloric acid in its structure.
The synthesis of Granisetron Impurity C Hydrochloride involves several key steps:
In industrial settings, advanced techniques are employed to optimize yield and purity. Controlled reaction conditions, such as temperature and pressure, along with purification methods like recrystallization, are essential to minimize impurities and enhance the quality of the final product .
The molecular structure of Granisetron Impurity C Hydrochloride features a bicyclic framework with an indazole moiety. Its structural formula can be represented as follows:
This structure includes various functional groups that contribute to its pharmacological properties.
Granisetron Impurity C Hydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include:
Granisetron Impurity C Hydrochloride acts primarily as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is integral to mediating fast synaptic transmission in both the central and peripheral nervous systems. By binding to this receptor with high affinity, Granisetron Impurity C Hydrochloride inhibits the influx of sodium and calcium ions that occurs when serotonin binds to its receptor, thus preventing the physiological effects associated with nausea and vomiting .
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and identify impurities during quality control processes .
Granisetron Impurity C Hydrochloride is primarily utilized in scientific research related to pharmaceuticals, particularly in studies focusing on the synthesis and characterization of antiemetic agents. Its role as an impurity necessitates rigorous analysis during drug development to ensure that final products meet safety and efficacy standards. Furthermore, understanding its properties aids in regulatory compliance for pharmaceutical manufacturing processes .
Granisetron Impurity C HCl is unambiguously identified as N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide Hydrochloride [1] [4]. It exists as a hydrochloride salt of the desmethylated analog of Granisetron, where the N-methyl group on the azabicyclic ring is absent. This structural alteration reduces its molecular weight compared to the parent drug but preserves the indazole-carboxamide pharmacophore.
Key Chemical Properties
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4.Cl
[2] [3] Table 1: Comparative Chemical Identifiers of Granisetron Impurity C HCl
Property | Granisetron Impurity C HCl | Granisetron (Parent) |
---|---|---|
IUPAC Name | N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide HCl | 1-Methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide HCl |
Molecular Formula | C₁₇H₂₃ClN₄O | C₁₈H₂₅ClN₄O |
Molecular Weight (g/mol) | 334.85 | 348.87 |
Primary Synonyms | 9'-Desmethyl Granisetron HCl; Granisetron Related Compound C HCl [3] [7] | Kytril® (brand name) |
The impurity’s core structure comprises a 1-methylindazole-3-carboxamide moiety linked to a 9-azabicyclo[3.3.1]nonane system. The absence of the N-methyl group on the azabicyclic nitrogen alters its polarity and chromatographic behavior relative to Granisetron, necessitating specialized analytical separation techniques [1] [3].
Synthesis and Formation Pathways
This impurity primarily originates from:
Impurity profiling is a critical component of pharmaceutical development, ensuring that drug products contain contaminants within toxicologically qualified limits. Granisetron Impurity C HCl exemplifies how structural characterization and analytical control strategies safeguard product quality.
Analytical Detection and Quantification
Table 2: Degradation Conditions and Analytical Monitoring of Granisetron Impurity C HCl
Stress Condition | Formation of Impurity C HCl | Primary Analytical Technique |
---|---|---|
Acid Hydrolysis (0.1M HCl) | Not observed | HPLC with PDA detection |
Base Hydrolysis (0.1M NaOH) | Significant formation | LC-MS/MS |
Oxidative (3% H₂O₂) | Moderate formation | UPLC-UV |
Thermal (105°C) | Not observed | HPLC-ELSD |
Photolytic (1.2 million lux hours) | Not observed | HPLC-DAD |
Specifications and Control Thresholds
Pharmacopeial standards (USP/EP) mandate that Granisetron Impurity C HCl be controlled below 0.15% of the active pharmaceutical ingredient (API) concentration. Commercial reference standards must have >95% purity (HPLC) and be fully characterized via COA (Certificate of Analysis) [3] [7] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1